2-Bromo-6-(3-chlorophenyl)pyridine
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Overview
Description
2-Bromo-6-(3-chlorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the second position and a 3-chlorophenyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-chlorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-chlorophenyl is coupled with 2-bromopyridine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-chlorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Bromo-6-(3-chlorophenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-chlorophenyl)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Bromo-6-(3-chlorophenyl)pyridine can be compared with other halogenated pyridines, such as:
2-Bromo-6-(4-chlorophenyl)pyridine: Similar structure but with the chlorine atom at the fourth position of the phenyl ring.
2-Bromo-6-(2-chlorophenyl)pyridine: Similar structure but with the chlorine atom at the second position of the phenyl ring.
2-Chloro-6-(3-bromophenyl)pyridine: Similar structure but with the positions of bromine and chlorine atoms swapped.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.
Properties
Molecular Formula |
C11H7BrClN |
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Molecular Weight |
268.53 g/mol |
IUPAC Name |
2-bromo-6-(3-chlorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrClN/c12-11-6-2-5-10(14-11)8-3-1-4-9(13)7-8/h1-7H |
InChI Key |
YTTVVZYZVVRENI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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